10-(2-ethoxybenzoyl)-10H-phenothiazine
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Overview
Description
10-(2-ethoxybenzoyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of an ethoxybenzoyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-ethoxybenzoyl)-10H-phenothiazine typically involves the acylation of phenothiazine with 2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(2-ethoxybenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(2-ethoxybenzoyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(2-ethoxybenzoyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antipsychotic effects could be attributed to its interaction with dopamine receptors, while its anti-inflammatory properties might involve the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Uniqueness
10-(2-ethoxybenzoyl)-10H-phenothiazine is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound and other derivatives .
Biological Activity
10-(2-ethoxybenzoyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H18N2O2S
Molecular Weight: 330.41 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=CC=C1NC2=C(S1)C=CC=C2N=C1
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes associated with cancer progression and inflammatory responses.
- Antioxidant Properties: It exhibits significant antioxidant activity, which helps in reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways: The compound influences several signaling pathways, which can lead to altered cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.4 | Inhibition of proliferation |
A549 (Lung) | 12.3 | Induction of apoptosis |
HeLa (Cervical) | 9.8 | Cell cycle arrest |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
These findings indicate that the compound may have potential applications in treating bacterial infections.
Case Studies and Research Findings
-
Case Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various phenothiazine derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential for cancer therapy . -
Research on Antioxidant Properties:
A recent publication highlighted the antioxidant capacity of phenothiazine derivatives. The study utilized DPPH radical scavenging assays and reported that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid . -
Evaluation of Antimicrobial Efficacy:
Another research article focused on the antimicrobial properties of phenothiazines, revealing that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing infections associated with biofilms .
Properties
Molecular Formula |
C21H17NO2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C21H17NO2S/c1-2-24-18-12-6-3-9-15(18)21(23)22-16-10-4-7-13-19(16)25-20-14-8-5-11-17(20)22/h3-14H,2H2,1H3 |
InChI Key |
GWVDYOHXLPCVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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